molecular formula C13H6Cl2F3N3O3 B5374894 4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

Cat. No.: B5374894
M. Wt: 380.10 g/mol
InChI Key: KYBNCRZCEVXGRK-OWOJBTEDSA-N
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Description

4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA

Preparation Methods

The synthesis of 4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one typically involves several steps, including nitration, halogenation, and coupling reactions. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a continuous flow microreactor system. This process improves reaction efficiency and yields by enhancing liquid-liquid mass transfer and controlling reaction temperature and residence time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen or metal hydrides for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the nitro and dichloro groups contribute to its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

The uniqueness of 4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one lies in its combination of functional groups, which provides a balance of reactivity, stability, and binding affinity, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(E)-2-(2,4-dichloro-5-nitrophenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3N3O3/c14-8-5-9(15)10(21(23)24)3-6(8)1-2-7-4-11(13(16,17)18)20-12(22)19-7/h1-5H,(H,19,20,22)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBNCRZCEVXGRK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=CC2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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